molecular formula C21H21NO4 B299019 methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B299019
M. Wt: 351.4 g/mol
InChI Key: IZGGUNJWTURWBF-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrole derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is complex and not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It may also work by modulating the activity of various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that it has potential as a drug delivery agent due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential as a drug delivery agent. It has also been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of research.

Future Directions

There are many future directions for research on methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. Some potential areas of research include investigating its potential as a drug delivery agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also be further studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, further research may be conducted to optimize the synthesis method and increase the availability of this compound for research purposes.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is synthesized through a multi-step reaction. The first step involves the condensation of 2-furaldehyde and 4-isopropylbenzaldehyde in the presence of an acid catalyst to form a chalcone intermediate. The chalcone intermediate is then reacted with methyl acetoacetate in the presence of a base catalyst to form the final product.

Scientific Research Applications

Methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In biochemistry, it has been studied for its ability to inhibit enzymes such as cyclooxygenase-2 and lipoxygenase. In pharmacology, it has been investigated for its potential as a drug delivery agent.

properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylate

InChI

InChI=1S/C21H21NO4/c1-13(2)15-7-9-16(10-8-15)22-14(3)19(21(24)25-4)18(20(22)23)12-17-6-5-11-26-17/h5-13H,1-4H3/b18-12-

InChI Key

IZGGUNJWTURWBF-PDGQHHTCSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC

SMILES

CC1=C(C(=CC2=CC=CO2)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CO2)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC

Origin of Product

United States

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